ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate
Description
Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate is a complex organic compound that features a piperidine ring, a chloropyridine moiety, and a carbamate group
Properties
IUPAC Name |
ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O3/c1-2-21-14(20)17-11-4-3-7-18(9-11)13(19)10-5-6-16-12(15)8-10/h5-6,8,11H,2-4,7,9H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJMODISZLBYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCN(C1)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate typically involves multiple steps, starting with the preparation of the piperidine and chloropyridine intermediates. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Chloropyridine Intermediate: The chloropyridine moiety is often prepared via halogenation reactions, where pyridine is treated with chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Coupling Reaction: The piperidine and chloropyridine intermediates are then coupled using a carbamoylation reaction, where ethyl chloroformate is used to introduce the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl N-[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]carbamate
- Ethyl N-[1-(2-bromopyridine-4-carbonyl)piperidin-3-yl]carbamate
- Ethyl N-[1-(2-iodopyridine-4-carbonyl)piperidin-3-yl]carbamate
Uniqueness
Ethyl N-[1-(2-chloropyridine-4-carbonyl)piperidin-3-yl]carbamate is unique due to the presence of the chloropyridine moiety, which imparts specific chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for further chemical modifications. Additionally, the combination of the piperidine ring and carbamate group contributes to its potential pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
